
(R)-Stiripentol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Stiripentol-d9, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₉D₉O₃ and its molecular weight is 243.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Efficacy in Dravet Syndrome
Numerous studies have documented the efficacy of stiripentol in managing seizures in patients with Dravet syndrome:
- A retrospective study involving 196 patients reported a responder rate of 53% after three months of treatment, with sustained efficacy observed over longer follow-ups .
- In a large cohort study of 160 patients treated before the age of two, stiripentol demonstrated a significant reduction in seizure frequency and improved overall tolerability .
Long-Term Treatment Outcomes
Long-term studies indicate that stiripentol remains effective over extended periods. For instance:
- Patients initiated on stiripentol at a younger age exhibited better long-term outcomes compared to those starting treatment later .
- A systematic review highlighted that stiripentol significantly reduced the incidence of status epilepticus (SE) episodes among patients with Dravet syndrome and other developmental and epileptic encephalopathies (DEEs) .
Bioavailability Studies
A comparative bioavailability study was conducted to evaluate a new formulation of stiripentol (TUR-004) against the reference formulation (Diacomit). This study aimed to establish pharmacokinetic equivalence and safety profiles in healthy subjects .
Real-World Evidence
Real-world data collected from various cohorts indicate that stiripentol is well-tolerated and effective in reducing seizure frequency among children with refractory epilepsy. The data suggest that the drug can be safely administered alongside other anticonvulsants without significant adverse effects .
Summary Table of Findings
Propiedades
Fórmula molecular |
C₁₄H₉D₉O₃ |
---|---|
Peso molecular |
243.35 |
Sinónimos |
(+)-Stiripentol-d9; [R-(E)]-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol-d9; D 2232-d9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.